hexadecan-7-yl 2,2-dimethylpropanoate
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Overview
Description
Hexadecan-7-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C22H44O2. It is an ester formed from hexadecan-7-ol and 2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecan-7-yl 2,2-dimethylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-7-ol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Hexadecan-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: Hexadecan-7-ol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
Hexadecan-7-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hexadecan-7-yl 2,2-dimethylpropanoate involves its hydrolysis in biological systems to release hexadecan-7-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. For example, hexadecan-7-ol may be metabolized by alcohol dehydrogenases, while 2,2-dimethylpropanoic acid may participate in fatty acid metabolism.
Comparison with Similar Compounds
Hexadecan-7-yl 2,2-dimethylpropanoate can be compared with other esters of long-chain alcohols and carboxylic acids. Similar compounds include:
Hexadecan-7-yl acetate: An ester of hexadecan-7-ol and acetic acid.
Hexadecan-7-yl butanoate: An ester of hexadecan-7-ol and butanoic acid.
Hexadecan-7-yl hexanoate: An ester of hexadecan-7-ol and hexanoic acid.
The uniqueness of this compound lies in its specific ester linkage and the properties imparted by the 2,2-dimethylpropanoic acid moiety, which can influence its reactivity and applications.
Properties
CAS No. |
846054-55-5 |
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Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
hexadecan-7-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-6-8-10-12-13-14-16-18-19(17-15-11-9-7-2)23-20(22)21(3,4)5/h19H,6-18H2,1-5H3 |
InChI Key |
XKJTXIOPSWIKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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